2,5-Dihydroxy-3-methoxybenzaldehyde

CAS No.: 2179-22-8

Cat. No.: VC7864318

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2179-22-8 |

|---|---|

| Molecular Formula | C8H8O4 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 2,5-dihydroxy-3-methoxybenzaldehyde |

| Standard InChI | InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-4,10-11H,1H3 |

| Standard InChI Key | DMDILUGQARSBDS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1O)C=O)O |

| Canonical SMILES | COC1=CC(=CC(=C1O)C=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

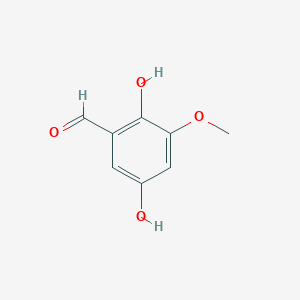

2,5-Dihydroxy-3-methoxybenzaldehyde features a benzene ring substituted with three functional groups:

-

Hydroxyl groups (-OH) at positions 2 and 5,

-

Methoxy group (-OCH₃) at position 3,

-

Aldehyde group (-CHO) at position 1.

The IUPAC name, 2,5-dihydroxy-3-methoxybenzaldehyde, reflects this substitution pattern. Its SMILES representation (COC1=CC(=CC(=C1O)C=O)O) and InChIKey (DMDILUGQARSBDS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₄ | |

| Molecular Weight | 168.15 g/mol | |

| IUPAC Name | 2,5-dihydroxy-3-methoxybenzaldehyde | |

| SMILES | COC1=CC(=CC(=C1O)C=O)O | |

| InChIKey | DMDILUGQARSBDS-UHFFFAOYSA-N |

Synthesis Methods

Industrial-Scale Synthesis

A patented method for synthesizing related benzaldehyde derivatives involves multi-step reactions starting from halogenated precursors. For example, 5-bromo-4-hydroxy-3-methoxybenzaldehyde undergoes hydrolysis in the presence of sodium hydroxide and copper powder at 135°C to yield 4,5-dihydroxy-3-methoxybenzaldehyde . Subsequent reaction with dichloromethane under alkaline conditions (pH 8–10) facilitates the formation of methylenedioxy bridges, a strategy adaptable to synthesizing 2,5-dihydroxy-3-methoxybenzaldehyde by modifying starting materials .

Laboratory-Scale Approaches

Alternative routes include:

-

Dakin Reaction: Oxidation of 2,4-diformyl-5-methoxyphenol with hydrogen peroxide in basic media to introduce hydroxyl groups .

-

Demethylation: Selective removal of methyl groups from polymethoxybenzaldehydes using boron tribromide (BBr₃) .

These methods emphasize the importance of pH control (7–12) and temperature (100–135°C) to optimize yield and purity .

Physical and Chemical Properties

Table 2: Comparative Properties of Benzaldehyde Isomers

| Compound | Molecular Formula | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 2,5-Dihydroxy-3-methoxybenzaldehyde | C₈H₈O₄ | N/A | 2-OH, 3-OCH₃, 5-OH, 1-CHO |

| 2,4-Dihydroxy-3-methoxybenzaldehyde | C₈H₈O₄ | 134 | 2-OH, 3-OCH₃, 4-CHO, 4-OH |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C₈H₇BrO₃ | 125–127 | 2-OH, 3-OCH₃, 5-Br, 1-CHO |

Chemical Reactivity and Functional Transformations

The aldehyde group undergoes characteristic nucleophilic additions, while hydroxyl and methoxy groups participate in electrophilic substitutions. Notable reactions include:

-

Condensation Reactions: Formation of Schiff bases with amines, useful in synthesizing bioactive ligands .

-

Oxidation: Conversion to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

-

Etherification: Methoxy groups resist hydrolysis under mild conditions but cleave with BBr₃ .

Applications in Research and Industry

Pharmaceutical Intermediates

2,5-Dihydroxy-3-methoxybenzaldehyde serves as a precursor in synthesizing:

-

Antioxidants: Derivatives with enhanced radical-scavenging activity.

-

Antimicrobial Agents: Halogenated analogs exhibit potency against Gram-positive bacteria .

Dye and Fragrance Synthesis

Its aromatic structure contributes to chromophoric properties, making it valuable in:

-

Textile Dyes: Azo dyes derived from its diazonium salts.

-

Perfumery: Methyl ether derivatives mimic vanilla-like fragrances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume